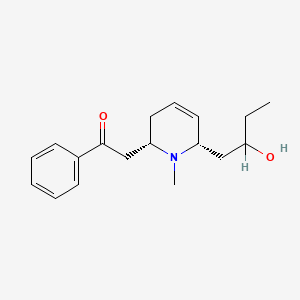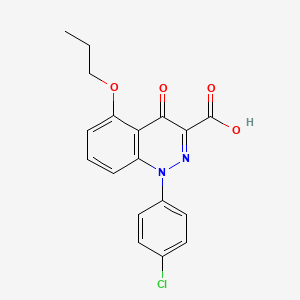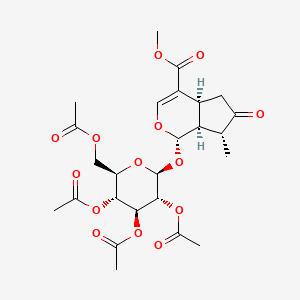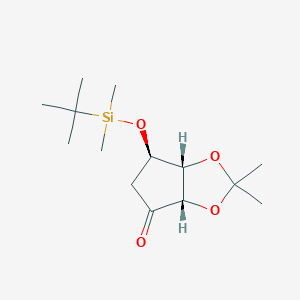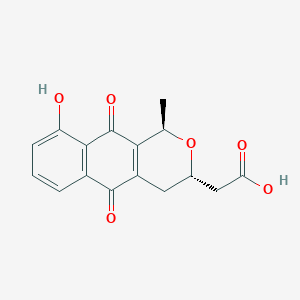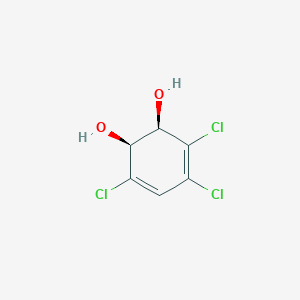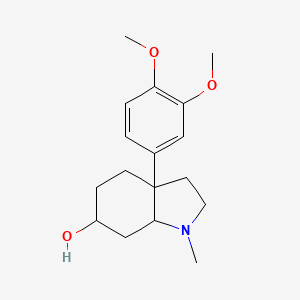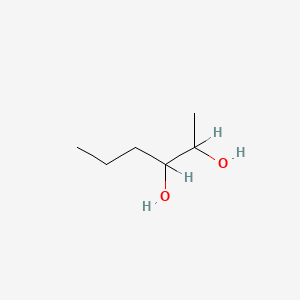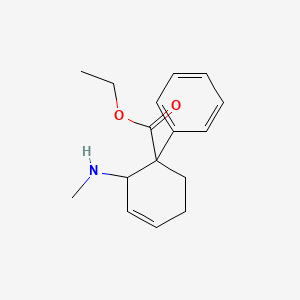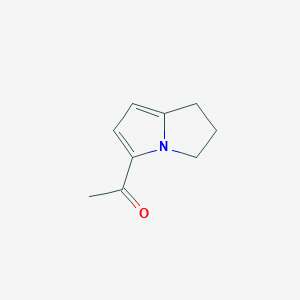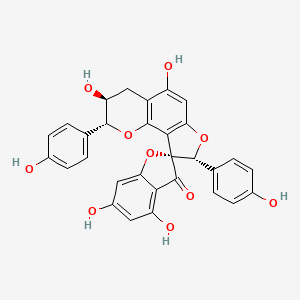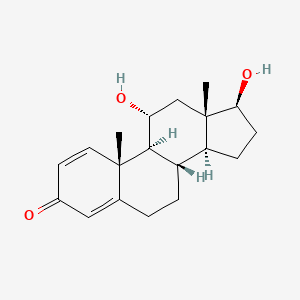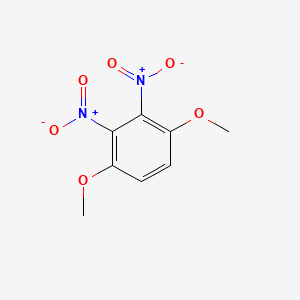
1,3-Benzenediol, 5-(2-benzofuranyl)-
描述
1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as resveratrol, is a naturally occurring polyphenolic compound. It belongs to the stilbenoid class of molecules and is found in various foods and beverages, including grapes, peanuts, blueberries, and red wine. Resveratrol is known for its wide range of biological and pharmacological properties, which have made it one of the most extensively studied molecules in recent years.
准备方法
Synthetic Routes and Reaction Conditions
Resveratrol can be synthesized by various methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Biotransformation involves the use of microorganisms to transform natural substrates into resveratrol.
Industrial Production Methods
Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and seeds, which are by-products of the wine industry. The extraction process often uses solvents like ethanol or methanol to isolate the compound. Additionally, biotechnological methods using genetically modified microorganisms have been developed to produce resveratrol on a larger scale.
化学反应分析
Types of Reactions
1,3-Benzenediol, 5-(2-benzofuranyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Resveratrol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of resveratrol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving resveratrol often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of resveratrol can lead to the formation of quinones, while reduction can yield dihydroresveratrol .
科学研究应用
Resveratrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular processes such as apoptosis, cell cycle regulation, and gene expression.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods due to its antioxidant properties.
作用机制
Resveratrol exerts its effects through various molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation. Resveratrol also modulates the activity of enzymes such as cyclooxygenases and kinases, which play roles in inflammation and cell signaling. Additionally, resveratrol influences the expression of genes involved in oxidative stress response and apoptosis.
相似化合物的比较
Similar Compounds
Pterostilbene: A natural analog of resveratrol with similar biological activities but higher bioavailability.
Quercetin: A flavonoid with antioxidant properties, often studied alongside resveratrol for its synergistic effects.
Curcumin: A polyphenolic compound from turmeric, known for its anti-inflammatory and antioxidant properties.
Uniqueness of Resveratrol
Resveratrol is unique due to its wide range of biological activities and its presence in commonly consumed foods and beverages. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
5-(1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTDCNYCFAJAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348893 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439900-83-1 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


